Benzylideneacetone 4-phenylsemicarbazone
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Overview
Description
4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE is a chemical compound with the molecular formula C17H17N3O and a molecular weight of 279.345. It is known for its unique structure, which includes a phenyl group attached to a butenone moiety, further bonded to a phenylsemicarbazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE typically involves the reaction of 4-phenyl-3-buten-2-one with phenylsemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Benzalacetone (4-Phenyl-3-buten-2-one): Shares a similar butenone structure but lacks the phenylsemicarbazone group.
Benzylideneacetone: Another name for benzalacetone, highlighting its structural similarity.
Methyl styryl ketone: A related compound with a similar core structure.
Uniqueness
4-PHENYL-3-BUTEN-2-ONE N-PHENYLSEMICARBAZONE is unique due to the presence of the phenylsemicarbazone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H17N3O |
---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C17H17N3O/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-13H,1H3,(H2,18,20,21)/b13-12+,19-14+ |
InChI Key |
GHYASIZGQZSKIH-OGMPJXADSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)NC1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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